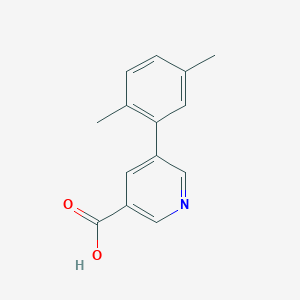

5-(2,5-Dimethylphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dimethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-4-10(2)13(5-9)11-6-12(14(16)17)8-15-7-11/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUZXOIVOSASRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646975 | |

| Record name | 5-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-45-7 | |

| Record name | 5-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 5 2,5 Dimethylphenyl Nicotinic Acid

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. The primary disconnection for 5-(2,5-dimethylphenyl)nicotinic acid is the carbon-carbon bond between the pyridine (B92270) ring (a nicotinic acid derivative) and the 2,5-dimethylphenyl moiety. This bond is an ideal candidate for formation via a transition metal-catalyzed cross-coupling reaction.

This leads to two principal retrosynthetic pathways:

Pathway A: This approach disconnects the target molecule into a 5-substituted nicotinic acid derivative and a 2,5-dimethylphenyl organometallic reagent. The most common realization of this strategy involves a 5-halonicotinic acid (e.g., 5-bromonicotinic acid) and a 2,5-dimethylphenylboronic acid, pointing towards a Suzuki-Miyaura coupling. researchgate.netwikipedia.org

Pathway B: An alternative disconnection involves a direct C-H functionalization approach. nih.govnih.gov In this scenario, the precursor would be nicotinic acid itself (or a derivative) and an arylating agent like 1-halo-2,5-dimethylbenzene. This method is highly attractive due to its atom economy, as it avoids the pre-functionalization of the nicotinic acid core.

A secondary disconnection involves the carboxylic acid functional group. This group can be introduced at various stages of the synthesis. For instance, the cross-coupling reaction can be performed on a precursor like 5-bromo-3-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid. Alternatively, the reaction can be carried out on 5-bromonicotinonitrile, with subsequent hydrolysis to the desired acid. google.com The choice of precursor often depends on the compatibility of the functional groups with the planned reaction conditions. youtube.com

The key precursors for these synthetic endeavors are therefore:

Pyridine Core: 5-Bromonicotinic acid, 5-bromonicotinamide, or 5-bromo-3-cyanopyridine.

Aryl Partner: 2,5-Dimethylphenylboronic acid (for Suzuki coupling) or 1-bromo-2,5-dimethylbenzene (for direct arylation).

**2.2. Direct Arylation Approaches to the Nicotinic Acid Core

The formation of the C5-aryl bond on the nicotinic acid skeleton is the crucial step in the synthesis. Transition metal catalysis offers the most efficient and versatile methods for achieving this transformation.

Suzuki-Miyaura Coupling: This is one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds. wikipedia.org The synthesis of this compound via this method would involve the palladium-catalyzed reaction between a 5-halonicotinic acid derivative and 2,5-dimethylphenylboronic acid in the presence of a base. wikipedia.orglibretexts.org The reaction is tolerant of a wide range of functional groups and often proceeds with high yields. researchgate.net The use of solid-phase synthesis has also been explored for creating libraries of 5-substituted nicotinic acid derivatives via Suzuki coupling. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene under palladium catalysis. libretexts.orgmdpi.com While less direct for this specific target, a Heck-type reaction could theoretically be employed by coupling a 5-halonicotinic acid derivative with 2,5-dimethylstyrene. However, this would necessitate a subsequent reduction of the newly formed double bond, adding steps to the synthesis. The Heck reaction is a powerful tool for C-C bond formation and has been extensively used in the synthesis of various heterocyclic compounds. clockss.orgyoutube.com

Direct C-H Arylation: A more modern and atom-economical approach is the direct C-H arylation of the nicotinic acid core. nih.govmdpi.com This avoids the need to pre-install a halogen on the pyridine ring. Research has demonstrated that Pd(0)-catalyzed selective arylation at the 3-position of nicotinic acid-derived amides is possible using an appropriate directing group. nih.govnih.gov This strategy allows for the rapid generation of arylated nicotinic acid derivatives, which are of significant interest in medicinal chemistry. nih.gov

The choice of ligand is critical for the success of transition metal-catalyzed coupling reactions. The ligand stabilizes the metal center, influences its reactivity, and can control selectivity.

In recent years, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for cross-coupling reactions, often providing superior stability and reactivity compared to traditional phosphines. clockss.org For nickel-catalyzed couplings, which are gaining prominence as a more sustainable alternative to palladium, both monodentate and bidentate phosphine (B1218219) ligands have been shown to be effective, with the ligand choice being crucial for balancing catalytic activity and stability. nih.govnih.gov The development of ligands like ProPhos, which can pre-coordinate with the boronic acid, has been shown to accelerate the transmetalation step and improve catalytic turnover rates. nih.gov

Optimizing reaction conditions is paramount for maximizing yield and minimizing side products. Key parameters include the catalyst precursor, ligand, base, solvent, and temperature.

Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium precursors. For nickel catalysis, air-stable precursors like NiCl₂(PCy₃)₂ are advantageous. nih.gov

Base: The base plays a crucial role, particularly in the transmetalation step of the Suzuki-Miyaura reaction. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction outcome.

Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., dioxane, toluene, or dimethylformamide (DMF)) and water for the Suzuki reaction. The development of protocols in "green" solvents like 2-Me-THF is an important area of research for making these processes more environmentally friendly. nih.gov

The following table summarizes representative conditions for Suzuki-Miyaura couplings used to generate aryl-heteroaryl bonds, illustrating the interplay of these factors.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | nih.gov |

| NiCl₂(PCy₃)₂ | - | K₃PO₄ | t-Amyl alcohol | 110 | 91 | nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | >90 | researchgate.net |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 | researchgate.net |

Novel Synthetic Routes for the 5-Aryl Nicotinic Acid Skeleton

Beyond the classical cross-coupling of a pre-halogenated nicotinic acid, several innovative strategies have been developed.

As previously mentioned, direct C-H arylation stands out as a powerful, step-economical method. nih.govnih.gov By using a directing group, such as an N-(3,5-dimethylphenyl)amide on the carboxylic acid function, the palladium catalyst can be directed to selectively activate the C-H bond at the 5-position for coupling with an aryl halide. After the reaction, the directing group can be hydrolyzed to reveal the nicotinic acid. nih.gov This approach avoids the often challenging synthesis of specific halogenated pyridines.

Nickel-catalyzed cross-coupling reactions are another important innovation. nih.gov Nickel is more earth-abundant and less expensive than palladium, making it an attractive alternative for industrial applications. Nickel catalysts have been shown to be effective in Suzuki-Miyaura couplings of heterocyclic substrates in environmentally benign solvents, providing high yields even with low catalyst loadings. nih.gov

Furthermore, multicomponent reactions that construct the pyridine ring itself offer a convergent route to highly substituted nicotinic acid derivatives. researchgate.net While perhaps less direct for this specific target, these methods provide rapid access to structural diversity from simple acyclic precursors.

Mechanistic Pathways of Key Coupling Reactions

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting reactions.

Suzuki-Miyaura Catalytic Cycle: The generally accepted mechanism involves three main steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halonicotinic acid derivative (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex (Ar-Pd-X).

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group (the 2,5-dimethylphenyl group) from boron to palladium, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar').

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Heck Reaction Catalytic Cycle: The mechanism of the Heck reaction differs in the C-C bond-forming step: libretexts.orgyoutube.com

Oxidative Addition: Similar to the Suzuki reaction, the Pd(0) catalyst adds to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex, followed by the insertion of the alkene into the Pd-Ar bond. This forms a new, more complex Pd(II) intermediate with a new carbon-carbon sigma bond.

β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium is eliminated, forming a palladium-hydride species and releasing the final arylated alkene product. For the elimination to occur, the Pd and H atoms must be in a syn-coplanar arrangement.

Reductive Elimination/Base Regeneration: A base is required to react with the H-Pd-X species to regenerate the Pd(0) catalyst.

These mechanistic cycles highlight the critical roles of the catalyst, ligands, and base in facilitating each step of the reaction, guiding chemists in the rational design of synthetic strategies for molecules like this compound.

Elucidation of Catalytic Cycles and Intermediates

The synthesis of this compound via the Suzuki-Miyaura coupling involves a well-established catalytic cycle centered around a palladium catalyst. While specific studies on this exact molecule are not prevalent in the reviewed literature, the general mechanism for the Suzuki-Miyaura reaction serves as a robust model. The catalytic cycle typically proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.orgyoutube.com

The cycle commences with the oxidative addition of an aryl halide, such as 5-bromonicotinic acid, to a low-valent palladium(0) complex. This step is often the rate-determining step in the catalytic cycle. libretexts.org The palladium(0) species, typically stabilized by phosphine ligands, inserts into the carbon-halogen bond of the nicotinic acid derivative to form a palladium(II) intermediate. nih.gov

The subsequent step is transmetalation , where the organic group from an organoboron reagent, in this case, the 2,5-dimethylphenyl group from 2,5-dimethylphenylboronic acid, is transferred to the palladium(II) center. mdpi.com This process is facilitated by a base, which activates the organoboron compound. youtube.com The exact nature of the transmetalation intermediate can vary, but it generally involves the formation of a new carbon-palladium bond.

Finally, reductive elimination from the palladium(II) complex yields the desired product, this compound, and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. chemrxiv.orgyoutube.com

Several key intermediates have been identified in the Suzuki-Miyaura catalytic cycle through various analytical techniques, including mass spectrometry. These include the initial Pd(0)-ligand complex, the oxidative addition product (an arylpalladium(II) halide), and the subsequent transmetalated diarylpalladium(II) complex. nih.gov The stability and reactivity of these intermediates are highly dependent on the nature of the ligands, the substrates, and the reaction conditions.

Table 1: Key Intermediates in the Proposed Suzuki-Miyaura Synthesis of this compound

| Intermediate Type | General Structure | Role in the Catalytic Cycle |

| Pd(0)-Ligand Complex | Pd(0)Ln (L = phosphine ligand) | Active catalytic species that initiates the cycle. |

| Oxidative Addition Adduct | [Pd(II)(5-nicotinic acid)(X)Ln] (X = halide) | Formed after the insertion of Pd(0) into the C-X bond. |

| Transmetalation Complex | [Pd(II)(5-nicotinic acid)(2,5-dimethylphenyl)Ln] | Formed after the transfer of the dimethylphenyl group. |

This table is a representation based on the general mechanism of the Suzuki-Miyaura reaction.

Kinetic Studies of Reaction Progression

Studies have shown that the reaction kinetics can be influenced by several factors, including the choice of catalyst, ligand, base, solvent, and the nature of the reactants. acs.org For instance, the rate of oxidative addition is significantly affected by the nature of the halide in the nicotinic acid precursor, with the reactivity order typically being I > Br > Cl. libretexts.org

Reaction progress kinetic analysis (RPKA) is a powerful tool used to elucidate reaction mechanisms and optimize reaction conditions. acs.org Such analyses have revealed that the rate-determining step can shift depending on the specific reaction parameters. acs.org For example, in some systems, the transmetalation step can become rate-limiting. researchgate.net The choice of base can also have a profound impact on the reaction kinetics, influencing both the rate and the mechanistic pathway. acs.org

Table 2: Factors Influencing the Reaction Kinetics of Suzuki-Miyaura Couplings

| Factor | Influence on Reaction Rate |

| Catalyst/Ligand | The steric and electronic properties of the phosphine ligands on the palladium catalyst significantly affect the rates of oxidative addition and reductive elimination. nih.gov |

| Halide Reactivity | The carbon-halogen bond strength influences the rate of oxidative addition (I > Br > Cl). libretexts.org |

| Base | The choice and concentration of the base can affect the activation of the boronic acid and the overall catalytic turnover frequency. acs.org |

| Solvent | The polarity and coordinating ability of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. nih.gov |

This table is based on general findings from kinetic studies of Suzuki-Miyaura reactions.

Green Chemistry Principles in the Synthesis of "this compound"

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. For the synthesis of this compound, several strategies can be employed to enhance its environmental sustainability.

Solvent-Free or Aqueous Medium Synthesis

A significant portion of chemical waste is generated from the use of organic solvents. nih.gov Therefore, developing solvent-free or aqueous-based synthetic routes is a key goal of green chemistry.

Solvent-Free Synthesis: The Suzuki-Miyaura coupling can be performed under solvent-free conditions, often with microwave assistance to accelerate the reaction. organic-chemistry.orgnih.gov This approach eliminates the need for volatile organic solvents, reducing waste and simplifying product purification. organic-chemistry.org Mechanochemical methods, where mechanical force is used to initiate the reaction in the solid state, also represent a promising solvent-free alternative. nih.gov

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Suzuki-Miyaura reactions have been successfully carried out in aqueous media, often with the aid of water-soluble ligands or phase-transfer catalysts to facilitate the reaction between the organic and aqueous phases. nih.govnih.govacs.org The use of aqueous conditions can also simplify catalyst recycling. acs.org

Atom Economy and Waste Minimization Approaches

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a fundamental principle of green chemistry. jocpr.com The Suzuki-Miyaura reaction generally exhibits a good atom economy, as the main byproducts are salts and boronic acid derivatives, which are often water-soluble and easily separated. libretexts.org To further improve atom economy, methods that utilize all organic groups from the organoboron reagent are being explored. acs.orgacs.org

Catalyst Recycling: The use of heterogeneous or supported palladium catalysts allows for easier separation and reuse, reducing the amount of heavy metal waste. acs.orgacs.orgresearchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage and waste generation. nih.gov

Use of Greener Reagents: Employing less toxic and more sustainable starting materials and reagents contributes to a greener process. For instance, the choice of a less hazardous base or the in-situ generation of reactive species can minimize waste. rsc.org

Table 3: Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Alternative Solvents | Use of water or solvent-free conditions (microwave, mechanochemistry) to replace volatile organic solvents. organic-chemistry.orgnih.govnih.gov |

| Atom Economy | The inherent efficiency of the Suzuki-Miyaura coupling minimizes the formation of byproducts. libretexts.orgjocpr.com |

| Catalyst Efficiency | Employment of highly active catalysts at low loadings and the use of recyclable heterogeneous catalysts. nih.govresearchgate.net |

| Waste Reduction | Implementation of one-pot procedures and the selection of environmentally benign reagents and bases. nih.govacs.orgrsc.org |

This table highlights potential green chemistry strategies applicable to the synthesis of the target compound based on literature for similar reactions.

Based on a comprehensive search of scientific literature and chemical databases, detailed research findings and advanced spectroscopic data specifically for the compound This compound are not publicly available. As a result, it is not possible to generate an article that adheres to the requested detailed outline with specific, scientifically accurate data for this particular molecule.

The requested analytical methods, such as multi-dimensional NMR, solid-state NMR, single-crystal X-ray diffraction, and vibrational spectroscopy, are standard techniques for the thorough characterization of a chemical compound. However, the application of these methods to "this compound" and the subsequent publication of these specific results in peer-reviewed journals or accessible databases could not be located.

Therefore, the creation of data tables and the detailed discussion of research findings for the specified sections and subsections cannot be fulfilled at this time. Generating content without specific data would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Should peer-reviewed research on the advanced spectroscopic and structural characterization of "this compound" become available in the future, the requested article could then be accurately generated.

Advanced Spectroscopic and Structural Characterization of 5 2,5 Dimethylphenyl Nicotinic Acid

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Assignment of Characteristic Functional Group Vibrations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in 5-(2,5-dimethylphenyl)nicotinic acid. The spectrum is a composite of vibrations from the pyridine (B92270) ring, the carboxylic acid group, and the 2,5-dimethylphenyl substituent.

The analysis of nicotinic acid and its derivatives through experimental and theoretical (DFT) methods provides a solid foundation for assigning the vibrational modes. jocpr.comnih.gov The key functional groups exhibit characteristic absorption bands. The carboxylic acid group is notable for a broad O-H stretching vibration, typically observed in the 2500-3300 cm⁻¹ region in the FT-IR spectrum, and a strong C=O stretching vibration around 1700 cm⁻¹. banglajol.info The FT-IR spectrum of nicotinic acid, for example, shows a distinct C=O band at approximately 1698-1706 cm⁻¹. banglajol.inforesearchgate.net

The aromatic rings contribute multiple bands. C-H stretching vibrations from both the pyridine and phenyl rings are expected above 3000 cm⁻¹. researchgate.net In-plane ring stretching vibrations (C=C and C=N) typically appear in the 1400-1650 cm⁻¹ range. researchgate.net The presence of the dimethylphenyl group introduces C-H stretching and bending vibrations associated with the methyl (-CH₃) groups. The substitution pattern on both rings influences the exact position and intensity of these bands.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) | FT-IR |

| C-H Stretch (Aromatic) | Pyridine & Phenyl Rings | 3100 - 3000 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | Methyl Groups | 2980 - 2850 | FT-IR, Raman |

| C=O Stretch | Carboxylic Acid | 1720 - 1680 | FT-IR, Raman |

| C=C / C=N Ring Stretch | Pyridine & Phenyl Rings | 1650 - 1400 | FT-IR, Raman |

| C-H Bend (Aliphatic) | Methyl Groups | 1465 - 1370 | FT-IR, Raman |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | FT-IR |

| O-H Bend (In-plane) | Carboxylic Acid | 1440 - 1395 | FT-IR |

| O-H Bend (Out-of-plane) | Carboxylic Acid | 950 - 900 | FT-IR |

This table is generated based on typical vibrational frequencies for the constituent functional groups. Actual values may vary.

Conformational Analysis via Vibrational Signatures

The structure of this compound is not rigid; it can exist in different spatial arrangements or conformations due to rotation around single bonds. The most significant conformational flexibility arises from:

Orientation of the carboxylic acid group: The -COOH group can be oriented syn or anti with respect to the pyridine ring nitrogen. Studies on nicotinic acid have shown that different conformers, which vary in the orientation of the COOH group relative to the ring, can be identified. jocpr.comjocpr.com These conformers (often labeled as trans/Z and cis/E) possess distinct energies and can be computationally predicted using methods like Density Functional Theory (DFT). nih.govjocpr.com

Torsion of the phenyl ring: The 2,5-dimethylphenyl ring can rotate around the C-C bond connecting it to the pyridine ring. Steric hindrance between the ortho-methyl group and the adjacent hydrogen on the pyridine ring will likely result in a non-planar (twisted) arrangement being the most stable conformation.

Vibrational spectroscopy is a powerful tool for studying such conformational isomers, as different conformers can exhibit subtle but measurable differences in their vibrational spectra. arxiv.org For instance, the frequencies of modes involving the carboxylic acid group (like C=O stretch or O-H bend) and the inter-ring C-C bond can shift depending on the conformation. jocpr.com By comparing experimental FT-IR and Raman spectra with spectra calculated for different possible conformers (using DFT), the most stable conformation in the solid state or in solution can be determined. arxiv.orgresearchgate.net Low-temperature measurements can sometimes "freeze out" specific conformers, simplifying the spectra and aiding in their assignment. irdg.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₃NO₂), the exact mass can be calculated. When analyzed using electrospray ionization (ESI) in positive mode, the molecule is expected to be observed as the protonated ion, [M+H]⁺.

The primary utility of tandem mass spectrometry (MS/MS) is the elucidation of molecular structure through controlled fragmentation. nih.gov The protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragment ions are then analyzed to piece together the original structure.

For this compound, the fragmentation pathway would likely proceed as follows:

Initial loss of water (H₂O): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂): Decarboxylation is a characteristic fragmentation pathway for aromatic carboxylic acids.

Cleavage of the C-C bond between the two rings: This would result in ions corresponding to the charged pyridinecarboxylic acid moiety or the charged dimethylphenyl moiety.

Loss of a methyl radical (•CH₃): Fragmentation can occur from the dimethylphenyl group.

The proposed fragmentation pattern is detailed in the table below.

| Ion | Formula | m/z (monoisotopic) | Description |

| [M+H]⁺ | [C₁₄H₁₄NO₂]⁺ | 228.1019 | Protonated Parent Molecule |

| [M+H - H₂O]⁺ | [C₁₄H₁₂NO]⁺ | 210.0913 | Loss of water from carboxylic acid |

| [M+H - CO₂]⁺ | [C₁₃H₁₄N]⁺ | 184.1121 | Loss of carbon dioxide |

| [M+H - •COOH]⁺ | [C₁₃H₁₃N]⁺• | 183.1048 | Loss of carboxyl radical |

| [C₈H₁₀]⁺• | [C₈H₁₀]⁺• | 106.0783 | Dimethylbenzene radical cation |

| [C₆H₄NO₂]⁺ | [C₆H₄NO₂]⁺ | 122.0237 | Pyridinecarboxylic acid fragment |

This table presents a plausible fragmentation pathway. The relative intensities of fragment ions would depend on the instrument conditions.

Advanced Spectroscopic Techniques for Electronic Structure Probing

To understand the electronic properties of this compound, advanced spectroscopic techniques that probe electron transitions are employed.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The molecule possesses two main chromophores: the pyridine ring and the 2,5-dimethylphenyl ring. The conjugated π-electron system extending across both rings will give rise to characteristic π → π* transitions. Additionally, the nitrogen atom in the pyridine ring and the oxygen atoms in the carboxylic acid group have non-bonding electrons (lone pairs), which can undergo n → π* transitions. The solvent used for analysis can influence the position of these absorption maxima.

Computational Chemistry: Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for probing the electronic structure. nih.govnih.gov These methods can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule. Computational models can predict the UV-Vis spectrum, helping to assign the observed electronic transitions and providing a deeper insight into the molecule's electronic behavior. nih.gov

Computational Chemistry and Theoretical Studies on 5 2,5 Dimethylphenyl Nicotinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the properties of molecules like 5-(2,5-dimethylphenyl)nicotinic acid.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms. The process often involves starting with an initial guess of the geometry and using a DFT method, such as B3LYP with a basis set like 6-311++G(d,p), to find the minimum on the potential energy surface. researchgate.netjocpr.comresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C(pyridine)-C(phenyl) | 1.485 | C-C(pyridine)-C | 118.5 |

| C=O | 1.210 | C-C(carboxyl)-O | 123.0 |

| C-O | 1.350 | O=C-O | 124.5 |

| O-H | 0.970 | C(pyridine)-C-N | 122.0 |

| C-N (pyridine) | 1.340 | C-C-H (methyl) | 109.5 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.commdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.45 |

Note: The data in this table is illustrative and based on typical values for similar compounds. jocpr.comresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack, often found around hydrogen atoms, particularly the acidic proton of the carboxylic acid group. researchgate.netnih.gov

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in this compound. jocpr.comresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. researchgate.net By comparing the calculated chemical shifts with experimental values, one can confirm the proposed molecular structure. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption peaks in UV-Visible spectra. nih.gov

Molecular Dynamics Simulations

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. researchgate.netpreprints.org

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The rotation around the bond connecting the two aromatic rings and the flexibility of the carboxylic acid group can be monitored over the simulation time. This allows for the characterization of the different accessible conformations and the time scales of transitions between them. Such information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. preprints.org

The properties and behavior of a molecule can be significantly influenced by its environment, especially the solvent. MD simulations can explicitly include solvent molecules (such as water) to study these effects. researchgate.net Solvation can affect the conformational preferences of this compound by forming hydrogen bonds with the carboxylic acid group and the pyridine (B92270) nitrogen. researchgate.net These interactions can stabilize certain conformations over others. Furthermore, MD simulations in a solvent box can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

The reactivity and stability of a molecule can be effectively predicted using quantum chemical descriptors derived from computational methods like Density Functional Theory (DFT). For this compound, these descriptors, calculated through methods such as B3LYP/6-31+G(d,p), provide insights into its electronic properties and potential behavior in chemical reactions. researchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other related parameters like ionization potential, electron affinity, electronegativity, hardness, and softness.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. A smaller HOMO-LUMO energy gap is indicative of higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netpreprints.org In nicotinic acid derivatives, the distribution of these frontier orbitals is crucial. Typically, the HOMO is localized over the electron-rich regions of the molecule, while the LUMO is situated on the electron-deficient areas. For this compound, the dimethylphenyl ring is expected to contribute significantly to the electron-donating character, influencing the HOMO, whereas the pyridine ring of the nicotinic acid moiety, being electron-withdrawing, will likely be a major component of the LUMO.

Molecular Electrostatic Potential (MEP) maps further elucidate the reactive sites of the molecule by visualizing the electrostatic potential on the electron density surface. researchgate.net In these maps, red regions indicate negative electrostatic potential, corresponding to areas prone to electrophilic attack, such as the nitrogen and oxygen atoms. Conversely, blue regions denote positive electrostatic potential, highlighting sites susceptible to nucleophilic attack.

The following table presents theoretical values for quantum chemical descriptors for a representative nicotinic acid derivative, offering a model for the anticipated values for this compound.

| Descriptor | Representative Value (eV) | Significance |

| HOMO Energy | -6.5 | Electron-donating capacity |

| LUMO Energy | -1.8 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity and stability |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 1.8 | Energy released when an electron is added |

| Electronegativity (χ) | 4.15 | Tendency to attract electrons |

| Hardness (η) | 2.35 | Resistance to change in electron distribution |

| Softness (S) | 0.21 | Reciprocal of hardness, indicates reactivity |

Note: These values are illustrative and based on computational studies of similar nicotinic acid derivatives. Actual values for this compound would require specific DFT calculations.

In Silico Modeling of Molecular Interactions

In silico modeling techniques are powerful tools for predicting and analyzing the interactions of a ligand with a biological target at the molecular level. These methods are instrumental in drug discovery and development, providing a rationale for observed biological activities and guiding the design of new, more potent compounds.

Ligand-Protein Docking Simulations (focus on theoretical binding modes)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. mdpi.comresearchgate.net This technique is crucial for understanding the potential biological activity of compounds like this compound. By simulating the docking of this molecule into the active site of a relevant protein, we can hypothesize its binding mode and affinity.

Given its structural similarity to other nicotinic acid derivatives, potential protein targets for this compound could include nicotinic acetylcholine (B1216132) receptors (nAChRs) or enzymes like cytochrome P450. nih.govnih.gov A theoretical docking simulation would likely reveal that the molecule orients itself to maximize favorable interactions within the binding pocket.

The nicotinic acid moiety is expected to play a key role in forming hydrogen bonds. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions with specific amino acid residues, such as serine, glutamic acid, or glutamine, in the active site are critical for anchoring the ligand. nih.gov

The 2,5-dimethylphenyl group, being hydrophobic, would likely engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, and valine in a hydrophobic pocket of the receptor. Furthermore, the aromatic nature of both the pyridine and dimethylphenyl rings could lead to pi-pi stacking or cation-pi interactions with aromatic residues such as tryptophan, tyrosine, or phenylalanine in the binding site. nih.govresearchgate.net

The following table outlines the probable interactions between this compound and a hypothetical protein target based on docking studies of analogous compounds.

| Interaction Type | Moiety Involved | Potential Interacting Residues |

| Hydrogen Bonding | Carboxylic acid, Pyridine nitrogen | Ser, Thr, Gln, Glu, Arg |

| Hydrophobic Interactions | Dimethylphenyl group, Methyl groups | Leu, Ile, Val, Ala |

| Pi-Pi Stacking | Pyridine ring, Phenyl ring | Trp, Tyr, Phe |

| Cation-Pi Interactions | Pyridine ring | Trp, Tyr, Phe |

Molecular Recognition Studies

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. In the context of this compound, understanding its molecular recognition by a protein target is fundamental to elucidating its potential mechanism of action.

Cation-pi interactions are particularly important in the recognition of ligands by nicotinic receptors. nih.govdrugbank.com The positively charged nitrogen of the protonated pyridine ring (at physiological pH) can form a strong interaction with the electron-rich face of an aromatic amino acid side chain, such as tryptophan. This interaction is a key feature in the binding of many nicotinic agonists and antagonists. nih.gov

Studies on related nicotinic acid derivatives have shown that modifications to the substituent on the pyridine ring can significantly alter binding affinity and selectivity for different receptor subtypes. nih.govnih.gov The presence and position of the dimethylphenyl group in this compound would therefore be a critical determinant of its molecular recognition profile, influencing its interaction with specific sub-pockets within the larger binding site. The methyl groups, for instance, could either provide beneficial hydrophobic contacts or create steric hindrance, depending on the topology of the receptor.

Structure Activity Relationship Sar Studies and Synthesis of Derivatives of 5 2,5 Dimethylphenyl Nicotinic Acid

Systematic Modification of the Phenyl Substituent at Position 5

The 2,5-dimethylphenyl group at the 5-position of the nicotinic acid core is a critical determinant of the molecule's biological profile. Systematic modifications of this phenyl ring are undertaken to investigate the influence of electronic and steric factors on activity.

Exploration of Electronic and Steric Effects of Aryl Substituents

Steric hindrance, introduced by varying the size and position of substituents on the phenyl ring, is another crucial factor. The 2,5-dimethyl substitution pattern itself imposes a certain degree of steric bulk, which can influence the relative orientation of the phenyl and pyridine (B92270) rings. The exploration of different substitution patterns, such as 3,5-dimethyl or a single larger substituent like a tert-butyl group, can provide insights into the optimal steric requirements for biological activity.

Synthesis of Monosubstituted and Disubstituted Phenyl Analogs

The synthesis of monosubstituted and disubstituted phenyl analogs of 5-(2,5-Dimethylphenyl)nicotinic acid is typically achieved through cross-coupling reactions. A common and versatile method is the Suzuki coupling, which involves the reaction of a boronic acid derivative of the substituted phenyl ring with a halogenated nicotinic acid precursor, such as 5-bromonicotinic acid. This approach allows for the introduction of a wide variety of substituted phenyl groups.

For example, to synthesize a 5-(4-chlorophenyl)nicotinic acid analog, 4-chlorophenylboronic acid would be coupled with a suitable 5-halonicotinate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. Similarly, various disubstituted phenyl analogs can be prepared using appropriately substituted phenylboronic acids.

Table 1: Examples of Synthesized Phenyl Analogs and their Rationale

| Phenyl Substituent | Rationale for Synthesis | Potential Synthetic Approach |

| 4-Chlorophenyl | To investigate the effect of an electron-withdrawing group and increased lipophilicity. | Suzuki coupling of 4-chlorophenylboronic acid with a 5-halonicotinate. |

| 3,5-Dimethoxyphenyl | To explore the impact of multiple electron-donating groups and altered steric bulk. | Suzuki coupling of 3,5-dimethoxyphenylboronic acid with a 5-halonicotinate. |

| 2-Fluorophenyl | To introduce a small, electron-withdrawing group and assess the effect of a change in the substitution pattern. | Suzuki coupling of 2-fluorophenylboronic acid with a 5-halonicotinate. |

| 4-tert-Butylphenyl | To evaluate the influence of a large, sterically demanding, and lipophilic group. | Suzuki coupling of 4-tert-butylphenylboronic acid with a 5-halonicotinate. |

Modifications on the Nicotinic Acid Core

Alterations to the nicotinic acid core itself provide another avenue for SAR studies, focusing on the carboxylic acid functionality and the pyridine nitrogen.

Derivatization of the Carboxylic Acid Functionality (e.g., esters, amides)

The carboxylic acid group of this compound is a key site for modification. Conversion to esters and amides can modulate the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. These modifications can also influence the metabolic stability and pharmacokinetic properties of the molecule.

The synthesis of esters is generally straightforward, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. Amide synthesis is similarly achieved by reacting the carboxylic acid with an amine, often facilitated by a coupling reagent to form an activated intermediate.

Table 2: Examples of Carboxylic Acid Derivatives and their Properties

| Derivative | Rationale for Synthesis | General Synthetic Method |

| Methyl Ester | To increase lipophilicity and assess the importance of the acidic proton. | Reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄). |

| Ethylamide | To introduce a hydrogen bond donor and acceptor group and explore interactions with target proteins. | Reaction with ethylamine using a coupling agent (e.g., DCC, EDC). |

| N-propylamide | To further increase the alkyl chain length of the amide to probe for specific hydrophobic interactions. | Reaction with n-propylamine using a coupling agent. |

Alterations to the Pyridine Nitrogen (e.g., N-oxides, quaternary salts)

Modification of the pyridine nitrogen can significantly alter the electronic properties and potential interactions of the nicotinic acid core. The formation of N-oxides introduces a polar N-O bond, which can act as a hydrogen bond acceptor and change the electron density of the pyridine ring. wikipedia.org N-oxides are typically synthesized by treating the parent pyridine with an oxidizing agent such as hydrogen peroxide or a peroxy acid. guidechem.com

Quaternization of the pyridine nitrogen by reaction with an alkyl halide introduces a permanent positive charge, creating a quaternary ammonium salt. This modification dramatically increases the polarity of the molecule and can lead to specific ionic interactions with biological targets.

Design and Synthesis of Conformationally Restricted Analogs

To understand the bioactive conformation of this compound, conformationally restricted analogs are designed and synthesized. These analogs lock the relative orientation of the phenyl and pyridine rings, reducing the molecule's flexibility and providing valuable information about the spatial arrangement required for biological activity.

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives of "this compound" may introduce stereocenters, leading to the formation of enantiomers or diastereomers. The spatial arrangement of atoms in these stereoisomers can significantly influence their interaction with biological targets, such as enzymes and receptors, which are themselves chiral. ankara.edu.tr Consequently, the biological activity of different stereoisomers can vary, with one isomer often exhibiting greater potency or a different pharmacological profile than its counterpart. ankara.edu.tr

The synthesis of derivatives could involve reactions that create a chiral center. For instance, modification of the carboxylic acid group to form an ester or amide with a chiral alcohol or amine would result in diastereomers. Similarly, reactions on the phenyl ring or the pyridine nucleus could introduce a new chiral center.

In the absence of stereoselective synthesis, a racemic mixture of enantiomers would be produced. The separation of these enantiomers, a process known as chiral resolution, is a critical step in drug development to evaluate the activity of each isomer independently. wikipedia.org Common methods for chiral resolution include:

Formation of Diastereomeric Salts: Reacting the racemic carboxylic acid with a chiral base (e.g., brucine, strychnine, or a chiral amine) can form diastereomeric salts. libretexts.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org Once separated, the individual enantiomers of the acid can be recovered.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.org

Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

The importance of stereochemistry is underscored by the fact that the biological activity of chiral drugs often resides in a single enantiomer, known as the eutomer, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. ankara.edu.tr Therefore, the development of stereoselective synthetic methods or efficient resolution techniques is crucial for producing enantiomerically pure derivatives of "this compound" for thorough pharmacological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By quantifying how changes in molecular descriptors affect activity, QSAR models can be used to predict the activity of novel compounds and guide the rational design of more potent and selective analogs. openmedicinalchemistryjournal.com

For a series of derivatives of "this compound," a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogs with known biological activities (e.g., IC50 values) would be synthesized and tested.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors can be classified into several categories:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, electrostatic potential), and conformational properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

The insights gained from a QSAR model for "this compound" derivatives could reveal key structural features that govern their biological activity. For instance, the model might indicate that:

The size and shape of substituents on the phenyl ring are critical for activity.

The electronic properties, such as the distribution of partial charges on the pyridine and phenyl rings, influence receptor binding.

Specific hydrogen bond donor or acceptor functionalities are required for optimal interaction with the biological target.

Such information is invaluable for the rational design of new molecules with improved therapeutic potential, allowing medicinal chemists to prioritize the synthesis of compounds that are most likely to be active.

Below is a hypothetical interactive data table illustrating the kind of data that would be used in a QSAR study for derivatives of "this compound."

| Compound ID | R-Group | Molecular Weight | LogP | Biological Activity (IC50, µM) |

| 1 | H | 241.28 | 3.5 | 10.2 |

| 2 | 4'-Cl | 275.72 | 4.2 | 5.8 |

| 3 | 4'-OCH3 | 271.31 | 3.3 | 8.1 |

| 4 | 3'-NO2 | 286.28 | 3.6 | 15.4 |

| 5 | 2'-CH3 | 255.31 | 3.9 | 9.5 |

This structured approach, combining synthetic chemistry with stereochemical analysis and computational modeling, is essential for the systematic exploration of the therapeutic potential of "this compound" and its derivatives.

Exploration of Biological Targets and Molecular Mechanisms of Action for 5 2,5 Dimethylphenyl Nicotinic Acid and Its Derivatives

In Vitro Enzyme Inhibition and Activation Studies

Nicotinic acid and its derivatives are known to interact with various enzymes, influencing their activity. These interactions are crucial for understanding their therapeutic effects and broader biological roles.

Kinetic Characterization of Target Enzyme Modulation

Kinetic studies are fundamental to characterizing how a compound affects an enzyme's activity. For nicotinic acid derivatives, a significant body of research has focused on enzymes involved in lipid metabolism and detoxification.

One key mechanism of action for nicotinic acid is the direct, noncompetitive inhibition of hepatocyte diacylglycerol acyltransferase-2 (DGAT2), an essential enzyme for the synthesis of triglycerides. nih.govresearchgate.netdroracle.ai This inhibition leads to a reduction in triglyceride synthesis, which in turn causes increased intracellular degradation of apolipoprotein B and decreased secretion of VLDL and LDL particles. nih.govresearchgate.net

Furthermore, in vitro studies have shown that nicotinic acid and its metabolite, nicotinamide (B372718), can inhibit certain cytochrome P450 (CYP) enzymes. nih.gov These enzymes are critical for metabolizing a wide range of substances. Kinetic analysis revealed that nicotinic acid inhibits CYP2D6 with a Ki (inhibition constant) of 3.8 +/- 0.3 mM. nih.gov Nicotinamide also demonstrates inhibitory activity against CYP2D6, as well as CYP3A4 and CYP2E1. nih.gov The mechanism of this inhibition is believed to involve the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. nih.gov

Other research has explored the inhibitory potential of various nicotinic acid derivatives against enzymes like carbonic anhydrases (CA) and acetylcholinesterase (AChE). researchgate.netmdpi.com For instance, a series of synthesized nicotinic acid derivatives showed inhibitory activity against CA isozymes CAIII and CAIX, with inhibition percentages ranging from 12-56% for CAIII and 44-59% for CAIX. researchgate.net The proposed mechanism involves the coordination of a nitrogen atom in the derivative's structure with the zinc ion in the enzyme's active site. researchgate.net

| Derivative/Analog | Target Enzyme | Kinetic Parameter (Ki/IC50) | Type of Inhibition |

| Nicotinic Acid | CYP2D6 | 3.8 +/- 0.3 mM | - |

| Nicotinamide | CYP2D6 | 19 +/- 4 mM | - |

| Nicotinamide | CYP3A4 | 13 +/- 3 mM | - |

| Nicotinamide | CYP2E1 | 13 +/- 8 mM | - |

| Nicotinic Acid | Diacylglycerol Acyltransferase-2 (DGAT2) | - | Noncompetitive |

| Nicotinamide Derivatives (Compound 4b) | Succinate (B1194679) Dehydrogenase (SDH) | IC50 = 3.18 µM | - |

Mechanistic Probes for Active Site Interactions

Understanding how these compounds bind to the active site of an enzyme provides insight into their mechanism of action. For the inhibition of cytochrome P450 enzymes by nicotinic acid, spectrophotometric analysis has indicated that the interaction occurs via the pyridine nitrogen atom coordinating with the heme iron at the core of the enzyme's active site. nih.gov

In the case of carbonic anhydrase inhibitors derived from nicotinic acid, it is hypothesized that the nitrogen atom within the imine, amide, or hydroxamic acid moieties, located near an ionizable group, coordinates with the essential zinc ion in the enzyme's active site. researchgate.net

For succinate dehydrogenase (SDH) inhibitors based on a nicotinamide scaffold, molecular docking studies suggest that these compounds can bind effectively within the substrate cavity. jst.go.jp Specific interactions, such as with the key catalytic residue Arg 297, have been identified, indicating a targeted mechanism of inhibition. jst.go.jp

Receptor Binding Profiling and Affinity Determination

The primary receptor for nicotinic acid and many of its derivatives is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). drugbank.com This receptor is highly expressed in adipocytes and various immune cells. aacrjournals.orgnih.gov

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a compound for its receptor. Studies using this technique have been crucial in identifying and characterizing the interaction between nicotinic acid analogs and the GPR109A receptor.

Nicotinic acid itself binds to GPR109A with high affinity, with reported Ki values around 113 nM and an EC50 (half-maximal effective concentration) for activation in the range of 100 nM to 800 µM, depending on the assay system. mdpi.comcaymanchem.com Site-directed mutagenesis combined with radioligand binding studies has helped to map the binding pocket. These studies revealed that mutating key arginine residues, specifically Arg111 in transmembrane helix 3 (TMH3), completely abolishes the binding of nicotinic acid. fu-berlin.denih.gov This suggests that an ionic interaction between the carboxyl group of the ligand and this arginine residue is critical for binding and receptor activation. fu-berlin.de Other residues identified as crucial for binding include Asn86, Trp91, Ser178, Phe276, and Tyr284. nih.gov

| Ligand | Receptor | Binding Affinity (Ki/EC50) | Key Interacting Residues |

| Nicotinic Acid | GPR109A | Ki = 113 nM | Arg111, Trp91, Phe276 |

| Nicotinic Acid | GPR109A | EC50 = 100 nM - 800 µM | Arg111, Ser178, Tyr284 |

| Acifran | GPR109A | - | Arg111, Trp91, Phe276 |

Biophysical Techniques for Ligand-Receptor Interaction (e.g., SPR, ITC)

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed, real-time information about the thermodynamics and kinetics of ligand-receptor interactions. embl-hamburg.de

While specific SPR or ITC data for 5-(2,5-Dimethylphenyl)nicotinic acid is not available, these techniques are widely used in the study of G-protein coupled receptors. For example, SPR can be used to measure the binding of ligands to receptor-embedded nanodiscs, providing on- and off-rates (k_on and k_off) and the dissociation constant (K_D). ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. embl-hamburg.de

Molecular dynamics simulations and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations serve as computational biophysical tools. For the interaction of niacin with GPR109A, these simulations predict stable binding, with calculated binding free energies around -6.5 to -9.5 kcal/mol, and highlight the importance of salt bridges with residues like Arg111 and Arg251. nih.gov

Cellular Pathway Modulation at a Mechanistic Level

Activation of the GPR109A receptor by nicotinic acid or its derivatives initiates a cascade of intracellular signaling events. As GPR109A is a Gi alpha subunit-coupled receptor, its activation leads to the inhibition of adenylyl cyclase. biorxiv.orgnih.gov

This primary event results in a decrease in intracellular cyclic AMP (cAMP) levels. aacrjournals.orgbiorxiv.org In adipocytes, this reduction in cAMP leads to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (B570770) (HSL). biorxiv.org The ultimate effect is the inhibition of lipolysis, the breakdown of triglycerides into free fatty acids. droracle.ainih.gov

Beyond the canonical Gi pathway, GPR109A activation can also trigger other signaling cascades. Research indicates that GPR109A signaling can modulate neuroinflammation by suppressing the p38 MAPK pathway, leading to reduced production of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov In the context of liver cells, niacin/GPR109A signaling has been shown to involve the Akt, ERK1/2, and AMPK pathways to inhibit hepatic lipogenesis. biorxiv.org Furthermore, GPR109A activation has been linked to the regulation of gene expression for various neuropeptides and neurotransmitters. For example, treatment of chromaffin cells with nicotinic acid increased the levels of neuropeptide Y (NPY). researchgate.net

Investigation of Intracellular Signaling Cascades

While direct studies on this compound are not presently available, the known mechanisms of nicotinic acid provide a framework for potential investigation. Nicotinic acid is recognized as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). nih.govresearchgate.net Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity. researchgate.netscienceopen.com This cascade ultimately inhibits lipolysis. scienceopen.com

Furthermore, nicotinic acid has been shown to modulate inflammatory pathways. One identified mechanism involves the Sirtuin 1 (SIRT1)-dependent signaling pathway, which can suppress vascular inflammation. nih.gov It also affects the production of prostaglandins, such as PGD2 and PGE2, which are involved in the characteristic flushing response to niacin. scienceopen.com Future studies on this compound would need to explore its potential to engage these or other intracellular signaling pathways.

Gene Expression Analysis in Cellular Models

Gene expression analysis, utilizing techniques like quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq), is a powerful tool for understanding the broader biological impact of a compound. nih.govnih.gov For nicotinic acid, research has indicated its ability to alter the expression of genes involved in inflammation and lipid metabolism. For instance, it has been observed to decrease the expression of inflammatory markers. nih.gov

A hypothetical study on this compound could involve treating relevant cell models (e.g., adipocytes, hepatocytes, or immune cells) with the compound and subsequently performing RNA-seq to obtain a global transcriptomic profile. This would help in identifying differentially expressed genes and, through pathway analysis, could reveal the biological processes and signaling pathways modulated by the compound. Follow-up qPCR would then be used to validate the expression changes of key genes identified in the RNA-seq data.

Table 1: Hypothetical Gene Expression Analysis of this compound in a Cellular Model

| Gene Target | Potential Pathway | Predicted Expression Change | Method of Analysis |

| GPR109A | Niacin Receptor Signaling | - | qPCR |

| DGAT2 | Triglyceride Synthesis | Downregulation | RNA-seq, qPCR |

| SIRT1 | Anti-inflammatory Signaling | Upregulation | RNA-seq, qPCR |

| IL-6 | Inflammatory Response | Downregulation | RNA-seq, qPCR |

| TNF-α | Inflammatory Response | Downregulation | RNA-seq, qPCR |

This table is illustrative and based on the known effects of nicotinic acid. Actual results for this compound would require experimental validation.

Protein-Ligand Interaction Analysis using Structural Biology Techniques

The precise interaction of a ligand with its protein target is fundamental to its mechanism of action. Structural biology techniques provide atomic-level insights into these interactions.

Co-crystallization and X-ray Structural Elucidation of Compound-Target Complexes

X-ray crystallography is a definitive method for determining the three-dimensional structure of a protein-ligand complex. While the crystal structure of nicotinic acid has been reported, there is no available information on the co-crystallization of this compound with any of its potential protein targets, such as GPR109A. nanomegas.com

A future research direction would involve expressing and purifying the target protein, followed by setting up crystallization trials with the protein in the presence of this compound. Successful co-crystallization and subsequent X-ray diffraction analysis would reveal the specific binding pocket and the key amino acid residues involved in the interaction, providing a structural basis for its activity and a platform for rational drug design.

NMR Spectroscopy for Protein-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying protein-ligand interactions in solution, particularly for weaker or more dynamic interactions. researchgate.netnih.govspringernature.com Methods such as Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with the protein, while Chemical Shift Perturbation (CSP) can map the binding site on the protein. researchgate.netnih.gov

For this compound, NMR studies could be employed to confirm its binding to a target like GPR109A and to characterize the binding interface. These experiments would provide valuable information on the dynamics of the interaction and could complement data from X-ray crystallography.

Applications in Chemical Biology, Materials Science, and Catalysis

"5-(2,5-Dimethylphenyl)nicotinic acid" as a Chemical Probe

The development of chemical probes is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. The unique structure of this compound makes it a candidate for development into such tools.

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The pyridine (B92270) and carboxylic acid functionalities of this compound make it a versatile ligand for the synthesis of metal complexes with potential catalytic applications.

Synthesis of Metal Complexes with "this compound"Nicotinic acid and its derivatives are well-known to coordinate with a variety of metal ions through the pyridine nitrogen and/or the carboxylate oxygen atoms, forming mononuclear or polynuclear complexes. The 2,5-dimethylphenyl substituent in this compound would be expected to influence the steric environment around the metal center, potentially leading to complexes with unique geometries and reactivity. Research on related nicotinic acid derivatives has demonstrated the formation of complexes with transition metals like copper, nickel, and cobalt. These studies provide a blueprint for the synthesis of novel metal complexes incorporating this compound.

Table 1: Potential Coordination Modes of this compound

| Coordination Atom(s) | Potential Structure |

|---|---|

| Pyridine Nitrogen | Monodentate coordination |

| Carboxylate Oxygen(s) | Monodentate or bidentate bridging/chelating |

Integration into Advanced Materials

The structural features of this compound also suggest its potential as a building block for advanced materials. The combination of a rigid aromatic framework and a coordinating functional group makes it suitable for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials are of great interest due to their porosity, high surface area, and potential applications in gas storage, separation, and catalysis. The dimethylphenyl substituent could act as a bulky group to control the pore size and dimensionality of the resulting framework. Furthermore, the inherent properties of the nicotinic acid moiety could be exploited to introduce specific functionalities into the material.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

| Copper |

| Nickel |

Precursor for Functional Polymers and Copolymers

While the broader class of dicarboxylic acids, such as 2,5-furandicarboxylic acid, are recognized as important precursors for creating bio-based polymers, specific research detailing the use of this compound in the synthesis of functional polymers and copolymers is not extensively documented in publicly available literature. mdpi.comnih.govresearchgate.net The principles of polymer chemistry suggest that this molecule could potentially be incorporated into polyester (B1180765) or polyamide chains through its carboxylic acid group. The bulky and rigid dimethylphenyl group would likely impart specific thermal and mechanical properties to the resulting polymer. The synthesis of copolymers, for instance with monomers like maleic anhydride, is a common strategy to create materials with tailored properties. rug.nl However, dedicated studies on the polymerization behavior of this compound are needed to fully understand its potential in this area.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.commdpi.comnih.gov The formation of these frameworks relies on the self-assembly of metal ions or clusters with organic linkers (for MOFs) or the covalent bonding of organic building blocks (for COFs). mdpi.comnih.gov

The molecular structure of this compound makes it a promising candidate as an organic linker. The carboxylic acid can coordinate to metal centers to form MOFs, while the pyridine nitrogen can also act as a coordination site. researchgate.netnih.gov The design of novel framework structures is a key aspect of MOF and COF chemistry, aiming to control pore size, shape, and functionality. nih.govresearchgate.net Derivatives of nicotinic acid, such as 5-bromonicotinic acid, have been successfully used to synthesize new MOFs with interesting properties. researchgate.net While the synthesis of MOFs and COFs from this compound is theoretically plausible, specific examples of its use in the design and synthesis of novel framework structures are not readily found in existing research. The general methods for MOF and COF synthesis, such as solvothermal and hydrothermal techniques, would be applicable. youtube.comrsc.org

The characterization of MOFs and COFs involves determining their key properties such as porosity, stability, and adsorption capacity. Techniques like gas adsorption analysis (e.g., nitrogen at 77 K) are used to measure the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are crucial indicators of a material's porosity. jte.edu.vnresearchgate.net The thermal stability is typically assessed using thermogravimetric analysis (TGA), while the chemical stability is tested by exposing the material to different solvents and pH conditions. jte.edu.vnrsc.org The adsorption properties of these materials for various gases, such as carbon dioxide or methane, are critical for their application in gas separation and storage. researchgate.netresearchgate.net

Although no specific data exists for frameworks synthesized from this compound, related structures provide an indication of expected properties. For instance, COF-5, a well-studied covalent organic framework, exhibits high thermal stability (up to 600°C) and a significant surface area (1590 m²/g). researchgate.net The introduction of functional groups and different structural motifs, such as the dimethylphenyl group, can influence these properties. For example, the functionalization of COFs can be used to tailor their gas adsorption properties. researchgate.net

Below is a hypothetical data table illustrating the kind of characterization data that would be relevant for a MOF or COF synthesized using this compound, based on typical values for related materials.

| Property | Hypothetical Value for a this compound-based Framework |

| BET Surface Area (m²/g) | 800 - 2000 |

| Pore Volume (cm³/g) | 0.5 - 1.5 |

| Thermal Stability (°C) | 350 - 500 |

| CO₂ Adsorption Capacity (mmol/g) | 1.0 - 3.0 |

This table is for illustrative purposes only and is not based on experimental data for a framework containing this compound.

Role in Supramolecular Assembly and Self-Assembled Structures

Supramolecular assembly is the spontaneous organization of molecules into well-defined structures through non-covalent interactions. This process is fundamental to the creation of many functional materials. mdpi.com Nicotinic acid and its derivatives are known to participate in self-assembly processes, often driven by hydrogen bonding and π-π stacking interactions. nih.gov For example, nicotinic acid-conjugated selenopeptides have been shown to self-assemble into mesoscale tubular structures. nih.gov

The structure of this compound, with its hydrogen bond donor/acceptor sites and aromatic rings, suggests a strong potential for it to form various supramolecular assemblies. These could range from simple dimers and catemers to more complex, extended networks. The prediction and design of these self-assembled structures can be aided by computational methods. nih.gov While specific studies on the supramolecular behavior of this compound are not prominent, the general principles of supramolecular chemistry indicate it could be a valuable component in the construction of novel, self-assembled materials.

Future Research Directions and Challenges

Development of Asymmetric Synthetic Methodologies

The synthesis of single enantiomers of chiral drugs is a critical aspect of modern pharmaceutical development, as different enantiomers can have varied biological activities. nih.gov The structure of 5-(2,5-Dimethylphenyl)nicotinic acid, a biaryl compound, presents the potential for atropisomerism—a type of chirality arising from restricted rotation around a single bond. The development of asymmetric synthetic methods to selectively produce one atropisomer is a significant challenge and a crucial area for future research.

Current methods for creating biaryl structures often rely on cross-coupling reactions, such as the Suzuki coupling. researchgate.net Future work should focus on developing novel catalytic systems that can control the stereochemistry of the C-C bond formation between the phenyl and pyridine (B92270) rings. This could involve the use of chiral ligands, organocatalysts, or enzymatic resolutions to achieve high enantioselectivity. rsc.orgyoutube.com Success in this area would enable the distinct biological evaluation of each isomer, potentially uncovering more potent and selective compounds.

Table 1: Comparison of Potential Asymmetric Synthesis Strategies

| Methodology | Potential Advantages | Key Challenges |

| Chiral Ligand-Based Catalysis | High enantioselectivity, broad substrate scope. | Ligand synthesis can be complex and costly. |

| Organocatalysis | Metal-free, environmentally friendly, often milder conditions. | Catalyst loading can be high; scalability may be an issue. |

| Enzymatic Resolution | High specificity, operates under mild conditions. | Limited to specific substrates, enzyme stability. |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Limited by the availability of suitable starting materials. nih.gov |

Deeper Exploration of Structure-Function Relationships

Understanding how the molecular structure of a compound relates to its biological function is fundamental to medicinal chemistry. nih.gov For this compound derivatives, a deeper exploration of structure-function relationships (SFR) is necessary. This involves systematically modifying the compound's structure and assessing the impact on its biological activity.